![molecular formula C21H22N2O3 B3010991 4-[4-(tert-butyl)benzoyl]-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide CAS No. 478078-43-2](/img/structure/B3010991.png)
4-[4-(tert-butyl)benzoyl]-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(tert-butyl)benzoyl]-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the sale of this product is prohibited according to the laws, regulations, and policies related to "patent products"2.
Synthesis Analysis
The synthesis of 4-[4-(tert-butyl)benzoyl]-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide is not explicitly mentioned in the available resources. However, 4-tert-Butylbenzoyl chloride, a related compound, has been used in the synthesis of various compounds3. It’s possible that a similar process could be used to synthesize the compound , but without specific information, this is purely speculative.Molecular Structure Analysis
The molecular structure of 4-[4-(tert-butyl)benzoyl]-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide is not explicitly provided in the available resources. However, related compounds such as 4-tert-Butylbenzoyl chloride have a molecular weight of 196.673 and 4-tert-Butylbenzoic acid has a molecular weight of 178.234.Chemical Reactions Analysis
The specific chemical reactions involving 4-[4-(tert-butyl)benzoyl]-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide are not detailed in the available resources. However, related compounds like 4-tert-Butylbenzoyl chloride have been used in Friedel-Crafts acylation with mesitylene3.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-[4-(tert-butyl)benzoyl]-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide are not explicitly mentioned in the available resources. However, related compounds such as 4-tert-Butylbenzoic acid have a melting point of 162-165 °C4.Scientific Research Applications
Structural Studies and Derivatives
- The compound has been studied for its structural characteristics, particularly in terms of the stannyl group attachment to a C atom of the pyrrole ring. An example is the tert-butyl 3-benzoyl-4-phenyl-2-(trimethylstannyl)pyrrole-N-carboxylate, indicating potential for molecular interactions and synthesis applications (Meetsma et al., 1996).
Polymer Synthesis
- The compound's derivatives, such as 4-tert-butyl-1,2-bis(4-carboxyphenoxy)benzene and 1,2-bis(4-aminophenoxy)-4-tert-butylbenzene, are used in the synthesis of polyamides with thermal stability and solubility in polar solvents. These polyamides form transparent, flexible films, useful in material science (Hsiao et al., 2000).
Reductive Cleavage Studies
- Aromatic and heteroaromatic N-benzyl carboxamides derived from this compound undergo regiospecific cleavage under mild reductive conditions, forming Boc-protected (benzyl)amine. This indicates potential applications in organic synthesis and pharmaceutical development (Ragnarsson et al., 2001).
Generation and Trapping Reactions
- The compound's derivatives have been used to generate reactive five-membered cyclic cumulenes, leading to trapping reactions with furan, acrylonitrile, and benzene. This highlights its role in studying reaction mechanisms and developing novel synthesis pathways (Liu et al., 1999).
Synthesis of Pyrrole-3-Carboxylic Acid Derivatives
- One-step, continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates has been reported using this compound. This methodology is significant in the development of efficient, scalable synthesis processes for pharmaceuticals (Herath & Cosford, 2010).
Safety And Hazards
The safety and hazards associated with 4-[4-(tert-butyl)benzoyl]-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide are not detailed in the available resources.
Future Directions
The future directions for the study or use of 4-[4-(tert-butyl)benzoyl]-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide are not provided in the available resources.
Please note that this analysis is based on the limited information available and may not be fully comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemical expert.
properties
IUPAC Name |
4-(4-tert-butylbenzoyl)-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-21(2,3)16-8-6-14(7-9-16)19(24)15-11-18(22-12-15)20(25)23-13-17-5-4-10-26-17/h4-12,22H,13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXNYBKKWHNHPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(tert-butyl)benzoyl]-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

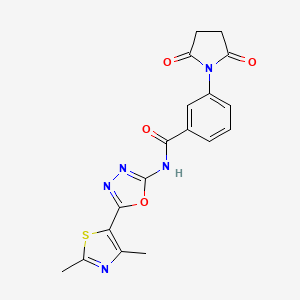
![Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B3010909.png)
![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B3010910.png)
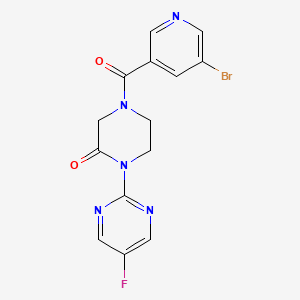
![3-isopropyl-6-({4-[(1-phenylcyclopropyl)carbonyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B3010916.png)
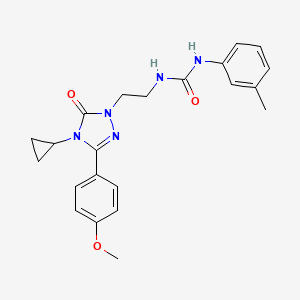
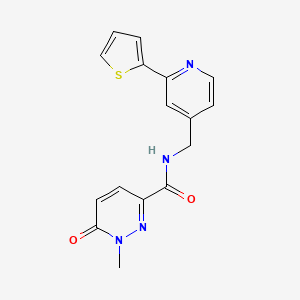
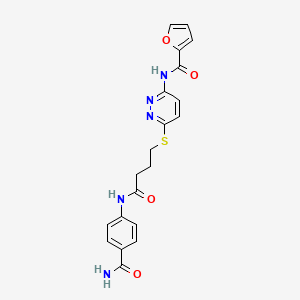
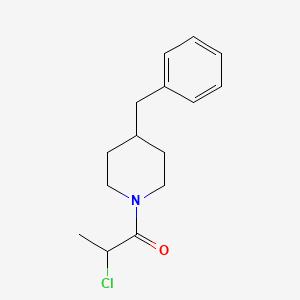
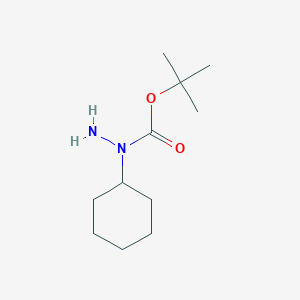
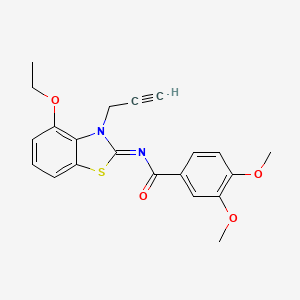
![(E)-2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide](/img/structure/B3010929.png)
![N-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-N-[(Z)-1-(2-pyrazinyl)ethylidene]amine](/img/structure/B3010930.png)
![4-methyl-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B3010931.png)